[1,1'-Biphenyl]-2,4,5-tricarboxylic acid
Description
Contextualization within Polytopic Carboxylate Ligand Research
Polytopic carboxylate ligands, particularly those with aromatic cores, are fundamental components in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These organic linkers possess multiple carboxyl groups that can coordinate to metal ions, forming extended, often porous, network structures. nih.gov The appeal of aromatic multicarboxylic acids lies in their thermal stability and the rigidity of their core, combined with the diverse coordination modes offered by the carboxylate groups. nih.gov
Biphenyl (B1667301) polycarboxylic acids are a prominent subclass of these ligands. Their defining feature is the biphenyl backbone, which provides a degree of rotational freedom, or torsional flexibility, around the central carbon-carbon single bond. nih.gov This flexibility, combined with the fixed positions of the carboxylate groups, allows for the assembly of complex and often unique structural topologies when coordinated with metal ions. rsc.orgrsc.org The specific geometry of the ligand, dictated by the substitution pattern of the carboxyl groups, plays a crucial role in directing the final architecture of the resulting coordination polymer.
Significance of [1,1'-Biphenyl]-2,4,5-tricarboxylic acid in Contemporary Chemical Science
While dedicated research on the this compound isomer is limited, its significance can be inferred from the extensive studies on its isomers, such as biphenyl-3,4′,5-tricarboxylic acid and biphenyl-2,4,4′-tricarboxylic acid. These related compounds have proven to be exceptionally versatile building blocks for creating a wide array of coordination polymers with diverse dimensionalities, from discrete 0D monomers to 1D chains, 2D layers, and intricate 3D frameworks. rsc.org
The choice of metal ion and the use of ancillary N-donor ligands (like bipyridine or imidazole (B134444) derivatives) in conjunction with these biphenyl tricarboxylic acids allow for fine-tuning of the resulting structures. rsc.orgrsc.org For example, research on biphenyl-3,4′,5-tricarboxylic acid has yielded coordination polymers with interesting magnetic properties. rsc.org Similarly, complexes derived from biphenyl-2,4,4′-tricarboxylic acid have been investigated for their luminescence properties. rsc.org Given these precedents, this compound is a significant candidate for the synthesis of new functional materials, with its unique substitution pattern expected to yield novel network topologies and properties.
Evolution of Research Trajectories for Biphenyl Polycarboxylic Acids
The scientific journey of biphenyl derivatives has evolved considerably over the past century. nih.gov Initially recognized as intermediates in chemical synthesis and as the core of polychlorinated biphenyls (PCBs), their application has shifted dramatically. arabjchem.org The development of powerful cross-coupling reactions, such as the Ullmann reaction and the palladium-catalyzed Suzuki-Miyaura coupling, revolutionized the synthesis of substituted biphenyls, making a vast array of derivatives accessible. nih.govarabjchem.orgajgreenchem.com
This synthetic accessibility paved the way for their use in medicinal chemistry and, more recently, as bespoke organic linkers in materials science. arabjchem.orgajgreenchem.com The research trajectory has moved towards a "building block" approach, where chemists design and synthesize specific biphenyl polycarboxylic acid isomers to target desired structures and functions in coordination polymers. nih.gov Researchers systematically explore how the ligand's geometry, in combination with different metal centers and reaction conditions, influences the final product's architecture and physical properties, such as catalytic activity or luminescence. nih.govrsc.orgrsc.org
| Biphenyl Carboxylic Acid Ligand | Metal Ion(s) | Ancillary Ligand(s) | Resulting Structure Dimensionality | Reference |
|---|---|---|---|---|
| Biphenyl-3,4′,5-tricarboxylic acid | Ni(II), Co(II), Zn(II), Mn(II) | 1,4-bis(1H-imidazol-1-yl)benzene, 1,3-bis(imidazol-1-ylmethyl)benzene, 4,4′-bis(imidazol-1-yl)biphenyl | 2D, 3D | rsc.org |
| Biphenyl-3,2′,5′-tricarboxylic acid | Mn(II), Ni(II), Cd(II), Cu(II) | 4,4′-bpy, phen, 2,2′-bpy | 1D, 3D, Supramolecular networks | rsc.orgresearchgate.net |
| Biphenyl-2,4,4′-tricarboxylic acid | Zn(II), Co(II), Cd(II), Ni(II), Pb(II) | phen, 2,2′-biimidazole, pyridine (B92270) | 0D, 2D, 3D | rsc.org |
Current Gaps and Future Prospects in the Study of this compound
The most significant gap in the current body of research is the lack of specific investigation into the this compound isomer as a ligand for coordination polymers. While its existence is confirmed by its CAS registry number (4371-40-8) and the documented synthesis of its trimethyl ester, its application in materials synthesis remains largely unexplored. nih.govbldpharm.com
This gap presents a clear opportunity for future research. The primary prospect is the systematic synthesis and characterization of coordination polymers using this specific ligand. The asymmetric arrangement of the three carboxyl groups on the biphenyl frame is distinct from its more studied isomers and could prevent the formation of highly symmetric, common network topologies, potentially leading to novel chiral or interpenetrated frameworks.
Future studies should focus on:
Reacting this compound with various transition metal ions known to form stable MOFs (e.g., Zn(II), Cu(II), Co(II), Cd(II)).
Investigating the influence of ancillary ligands on the resulting crystal structures.
Characterizing the properties of any new materials, with a focus on porosity, thermal stability, luminescence, and catalytic activity, areas where other biphenyl-based MOFs have shown promise. nih.govrsc.org
Exploiting this research gap could significantly broaden the family of biphenyl-based coordination polymers, offering new insights into the relationship between ligand geometry and material structure.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|
| This compound | 4371-40-8 | C15H10O6 | 286.24 g/mol | bldpharm.comnih.gov |
| This compound, 2,4',5-trimethyl ester | 32741-92-7 | C18H16O6 | 328.3 g/mol | nih.govepa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylbenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-13(17)10-7-12(15(20)21)11(14(18)19)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWAGHATPZVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Engineering for 1,1 Biphenyl 2,4,5 Tricarboxylic Acid
Historical Development of Synthetic Approaches to Biphenyl (B1667301) Carboxylic Acids
The synthesis of biphenyl scaffolds, the core structure of [1,1'-Biphenyl]-2,4,5-tricarboxylic acid, has been a fundamental pursuit in organic chemistry for over a century. nih.gov Early methods for creating the biphenyl C-C bond, while foundational, often required harsh conditions and offered limited functional group tolerance. The Ullmann reaction, for instance, involved the copper-promoted coupling of two aryl halides at high temperatures. Another classical approach was the Wurtz-Fittig reaction, which couples an aryl halide with an alkyl halide using sodium metal. nih.gov
For the introduction of carboxylic acid groups, Friedel-Crafts acylation was a common strategy. nih.gov This involved acylating a biphenyl core with a reagent like chloroacetyl chloride, followed by oxidation of the resulting ketone to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412). chemicalbook.com While effective for simpler biphenyl carboxylic acids, these historical methods are often hampered by low yields, poor regioselectivity, and the use of stoichiometric, environmentally hazardous reagents, making them less suitable for the complex, multi-functionalized target molecule of this compound. nih.gov
Modern Synthetic Strategies for this compound
Contemporary organic synthesis provides more sophisticated and efficient routes to complex biphenyl derivatives. These methods offer greater control over regiochemistry and are compatible with a wider range of functional groups.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds. nih.govmdpi.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organohalide, is arguably the most powerful and widely used method for this purpose. gre.ac.ukajgreenchem.commdpi.com
The general mechanism for the Suzuki-Miyaura coupling proceeds in three key steps: nih.gov
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) species. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.
For the specific synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a di-substituted phenylboronic acid with a mono-substituted aryl halide, or their respective ester-protected derivatives. researchgate.netresearchgate.net This approach allows for the precise and convergent assembly of the target molecule from two less complex fragments. rsc.org
Oxidative Functionalization Routes
An alternative to building the biphenyl core from two separate rings is the functionalization of a pre-existing biphenyl skeleton. In this approach, a biphenyl molecule bearing precursor functional groups, such as methyl groups, can be subjected to strong oxidation to generate the desired carboxylic acids.
For example, a hypothetical synthesis could start with 2,4,5-trimethylbiphenyl. This precursor could then be oxidized using a potent oxidizing agent like potassium permanganate (KMnO₄) or chromic acid under heating. Each methyl group attached to the aromatic rings would be converted into a carboxylic acid group, yielding the final this compound. While conceptually straightforward, this method can suffer from challenges related to the solubility of the starting material and intermediates, and the harsh reaction conditions might not be compatible with other sensitive functional groups.
Multi-step Organic Synthesis Pathways
The synthesis of a complex molecule like this compound is inherently a multi-step process that requires careful strategic planning to ensure the correct placement of functional groups. chegg.comlumenlearning.com A logical pathway combines the precision of Suzuki-Miyaura coupling with functional group manipulations.
A representative multi-step synthesis is outlined below, modeled after a similar synthesis for a related isomer: researchgate.net
Step 1: Preparation of Starting Materials: The synthesis would begin with the preparation of two key building blocks. For instance, (2,5-dimethoxycarbonylphenyl)boronic acid and methyl 4-bromobenzoate (B14158574). The boronic acid can be synthesized from the corresponding dibromobenzene derivative via lithiation and reaction with a borate (B1201080) ester, followed by hydrolysis. The methyl 4-bromobenzoate is readily prepared from 4-bromobenzoic acid via Fischer esterification. The ester groups serve to protect the carboxylic acids, which would otherwise interfere with the coupling reaction.
Step 2: Suzuki-Miyaura Cross-Coupling: The two fragments, (2,5-dimethoxycarbonylphenyl)boronic acid and methyl 4-bromobenzoate, are coupled using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene (B28343) and water). mdpi.com This reaction forms the core biphenyl structure, yielding the trimethyl ester of the target acid. nih.gov
Step 3: Hydrolysis: The final step is the deprotection of the carboxylic acid groups. The resulting trimethyl ester, [1,1'-Biphenyl]-2,4',5-tricarboxylic acid, 2,4',5-trimethyl ester, is subjected to hydrolysis, typically by heating with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid such as hydrochloric acid (HCl). This process cleaves the ester linkages and yields the final product, this compound.
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and reaction time. researchgate.net For the Suzuki-Miyaura synthesis of biphenyl carboxylic acids, several parameters can be tuned. A study on the synthesis of biphenyl-4-carboxylic acid provides a clear example of this process. researchgate.net
Key variables include the amount of catalyst, the choice of base, and the reaction duration. For instance, when synthesizing biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid, increasing the catalyst loading from 0.01 mol% to 0.05 mol% significantly improved the yield. researchgate.net However, further increases did not provide additional benefits. The choice of base was also found to be crucial, with inorganic carbonates being particularly effective.
The results of such an optimization study can be summarized in a data table:
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Biphenyl-4-carboxylic Acid Synthesisresearchgate.net| Entry | Catalyst (mol%) | Base (2 equiv.) | Time (h) | Yield (%) |
| 1 | 0.01 | K₂CO₃ | 4 | 85 |
| 2 | 0.03 | K₂CO₃ | 4 | 92 |
| 3 | 0.05 | K₂CO₃ | 4 | 97 |
| 4 | 0.10 | K₂CO₃ | 4 | 97 |
| 5 | 0.05 | Na₂CO₃ | 4 | 95 |
| 6 | 0.05 | Cs₂CO₃ | 4 | 98 |
| 7 | 0.05 | K₃PO₄ | 4 | 90 |
| 8 | 0.05 | K₂CO₃ | 2 | 88 |
| 9 | 0.05 | K₂CO₃ | 6 | 97 |
This data indicates that optimal conditions for this specific transformation involve using 0.05 mol% of the palladium catalyst with either K₂CO₃ or Cs₂CO₃ as the base for 4 hours. researchgate.net Similar optimization studies are essential for developing a high-yielding synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The principles of green chemistry are highly relevant to the synthesis of this compound. nih.govscribd.com A key area of development is the use of greener catalytic systems for the Suzuki-Miyaura reaction.
One significant advancement is the development of water-soluble, recyclable catalysts. researchgate.net For example, a nanocatalyst comprising palladium chloride supported on water-soluble fullerene nanoparticles has been shown to be highly effective for synthesizing biphenyl carboxylic acids. researchgate.net This system offers several advantages:
Use of Water as a Solvent: It allows the reaction to be performed in water, a benign solvent, instead of organic solvents like toluene or THF.
Mild Reaction Conditions: High yields of over 90% can be achieved at room temperature, reducing energy consumption. researchgate.net
Low Catalyst Loading: The reaction proceeds efficiently with very low amounts of the expensive palladium catalyst (e.g., 0.05 mol%). researchgate.net
Catalyst Recyclability: The heterogeneous nature of supported nanoparticles allows the catalyst to be easily recovered and reused for multiple cycles without a significant loss of activity, which is both economically and environmentally beneficial. mdpi.comresearchgate.net
By employing such advanced, green catalytic systems, the synthesis of this compound can be made more efficient, less wasteful, and more aligned with the goals of sustainable chemical manufacturing.
Precursor Chemistry and Derivatization Approaches in Synthesis
The synthesis of this compound, a complex aromatic compound, relies on strategic precursor selection and controlled reaction conditions. The construction of the biphenyl core with its specific substitution pattern is typically achieved through cross-coupling reactions, a cornerstone of modern organic synthesis. Subsequent derivatization of the carboxylic acid groups can then be employed to modify the compound's properties or to facilitate its analysis.
Precursor Chemistry
The formation of the central biphenyl structure of this compound is most effectively accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the precise formation of a carbon-carbon bond between two aryl fragments. A plausible and efficient synthetic strategy involves the coupling of two specifically functionalized benzene (B151609) rings.
A logical combination of precursors for the synthesis of this compound would involve:
A halogenated benzene-1,4-dicarboxylic acid derivative , which provides one of the phenyl rings with two of the carboxylic acid groups.
A boronic acid derivative of benzoic acid , which provides the second phenyl ring with the third carboxylic acid group.
Specifically, a likely synthetic route is the Suzuki-Miyaura cross-coupling reaction between 2-bromo-1,4-benzenedicarboxylic acid and (4-carboxyphenyl)boronic acid . This reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.netscirp.org The unprotected carboxylic acid groups can be compatible with these reaction conditions, offering a more direct and "green" synthetic pathway by avoiding protection and deprotection steps. scirp.org
Alternative, though potentially less direct, strategies could involve the oxidation of a biphenyl precursor with methyl groups at the desired positions. For instance, the oxidation of a corresponding trimethylbiphenyl derivative could yield the tricarboxylic acid. However, controlling the regioselectivity of the initial biphenyl synthesis and the subsequent oxidation can be challenging.
The following table summarizes the key precursors for the proposed Suzuki-Miyaura synthesis of this compound.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2-Bromo-1,4-benzenedicarboxylic acid | ![]() | Provides the benzene ring with carboxylic acid groups at positions 2 and 5. The bromine atom at position 1 serves as the coupling site. |
| (4-Carboxyphenyl)boronic acid | Provides the second benzene ring with a carboxylic acid group at position 4'. The boronic acid group is the reactive partner in the Suzuki coupling. |
Derivatization Approaches
Once this compound is synthesized, its carboxylic acid functional groups are amenable to a variety of derivatization reactions. These modifications can be used to tune the molecule's physical and chemical properties or to prepare it for specific analytical techniques.
Esterification: A common derivatization is the conversion of the carboxylic acid groups to their corresponding esters. For instance, the reaction of this compound with an alcohol, such as methanol, in the presence of an acid catalyst yields the corresponding tri-ester. The trimethyl ester, This compound, 2,4',5-trimethyl ester , is a known derivative. gre.ac.ukgoogle.com This derivatization can increase the compound's solubility in organic solvents and is a key step in the synthesis of polyesters and other polymers.
Amide Formation: The carboxylic acid groups can also be converted to amides by reacting with amines in the presence of a coupling agent. This allows for the introduction of a wide range of functionalities, potentially influencing the molecule's biological activity or self-assembly properties.
Derivatization for Analytical Purposes: For sensitive detection and quantification, particularly in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization of the carboxylic acid groups is often necessary. Reagents such as O-benzylhydroxylamine (O-BHA) can be used to modify the tricarboxylic acid under aqueous conditions. scirp.orgyoutube.com This type of derivatization can improve the ionization efficiency and chromatographic retention of the analyte, leading to enhanced sensitivity and reproducibility in analytical methods. researchgate.net
The table below outlines common derivatization approaches for this compound.
| Derivatization Type | Reagents and Conditions | Purpose | Resulting Derivative (Example) |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Modify solubility, precursor for polymers | This compound, 2,4',5-trimethyl ester |
| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Introduce new functionalities, alter biological activity | N-substituted amides |
| Analytical Derivatization | O-benzylhydroxylamine (O-BHA), Aqueous conditions | Enhance detection in LC-MS/MS | O-benzylhydroxylamine derivative |
Advanced Structural Characterization and Solid State Architectural Analysis
Single-Crystal X-ray Diffraction Studies of [1,1'-Biphenyl]-2,4,5-tricarboxylic acid and its Salts
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. While a dedicated crystal structure for this compound is not publicly available in crystallographic databases as of the current literature survey, extensive studies on closely related biphenyl (B1667301) carboxylic acids provide a strong basis for predicting its structural characteristics.
Molecular Conformation and Intermolecular Interactions
The molecular conformation of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. This torsion is a balance between the steric hindrance of the ortho substituents and the electronic effects that favor planarity for extended π-conjugation. In the case of this compound, the presence of a carboxylic acid group at the C2 position is expected to induce a significant twist between the phenyl rings to minimize steric repulsion. For comparison, the dihedral angle in 1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid monohydrate has been reported to be 42.30(11)°. nih.gov It is anticipated that this compound would adopt a similarly non-planar conformation.
Beyond the intramolecular geometry, the crystal packing is governed by a variety of intermolecular interactions. Van der Waals forces and, more specifically, π-π stacking interactions between the aromatic rings are expected to play a crucial role in the solid-state assembly. The relative arrangement of the biphenyl backbones will be dictated by the need to optimize these stabilizing interactions, often leading to offset or herringbone packing motifs.
Hydrogen Bonding Networks and Supramolecular Synthons
The three carboxylic acid groups of this compound are powerful hydrogen bond donors and acceptors, making them the primary drivers of the supramolecular architecture. Carboxylic acids are well-known to form robust and predictable hydrogen-bonded motifs, referred to as supramolecular synthons.
The most common synthon is the centrosymmetric carboxylic acid dimer, which forms a cyclic motif. However, with three carboxylic acid groups, this compound has the potential to form more extended and complex hydrogen-bonding networks. These can range from one-dimensional chains and tapes to two-dimensional sheets and even three-dimensional frameworks. The specific arrangement will depend on the interplay between the different carboxylic acid groups and can be influenced by the presence of solvent molecules or co-formers in the crystal lattice. For instance, in the cocrystal of biphenyl-4,4'-dicarboxylic acid with a dipyridyl base, a one-dimensional zigzag chain is formed through intermolecular O-H···N interactions. researchgate.net The presence of multiple carboxylic acid functionalities in the target molecule significantly increases the possibilities for intricate and higher-dimensional supramolecular structures.
Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism is crucial for controlling the properties of the solid material. While no specific studies on the polymorphism of this compound have been reported, research on other aromatic carboxylic acids has demonstrated the existence of multiple polymorphic forms. tcichemicals.com
Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The presence of water or other solvents during crystallization can significantly influence the hydrogen-bonding network and lead to different crystal structures. Given that carboxylic acids are often crystallized from polar solvents, the potential for hydrate (B1144303) formation in this compound is high. The study of pseudopolymorphism is therefore an essential aspect of its solid-state characterization.
Powder X-ray Diffraction Analysis in Solid-State Research
Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. nist.gov It provides a characteristic fingerprint of a crystalline phase and is used for phase identification, assessment of sample purity, and for studying crystalline transformations. In the context of this compound, PXRD would be employed to:
Confirm the identity of a synthesized batch by comparing its diffraction pattern to a calculated pattern from single-crystal data (if available) or to a standard reference pattern.
Assess the phase purity of a sample, as the presence of impurities or different polymorphs would result in additional peaks in the diffractogram.
Monitor solid-state reactions and phase transitions as a function of temperature or other external stimuli. For example, variable-temperature PXRD can be used to study desolvation processes or polymorphic transformations. nih.gov
While a reference PXRD pattern for this compound is not currently in the public domain, it remains a critical technique for any solid-state investigation of this compound. For instance, in the study of metal-organic frameworks derived from the related biphenyl-2,4,4′-tricarboxylic acid, PXRD was used to confirm the phase purity of the synthesized materials. rsc.org
Spectroscopic Characterization Methodologies (excluding property data)
Spectroscopic techniques provide valuable information about the molecular structure and bonding within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. spectroscopyonline.com For this compound, the FTIR spectrum would be dominated by the characteristic vibrations of the carboxylic acid groups.
Key expected vibrational modes include:
O-H Stretching: A very broad and intense absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups in the carboxylic acid dimers. spectroscopyonline.com
C=O Stretching: A strong, sharp absorption band typically appearing between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. The conjugation of the carbonyl group with the phenyl ring slightly lowers its stretching frequency compared to non-conjugated acids. spectroscopyonline.com
C-O Stretching and O-H Bending: These vibrations give rise to several bands in the fingerprint region (below 1500 cm⁻¹), often coupled, with a notable band for the C-O stretch typically found between 1320 and 1210 cm⁻¹. spectroscopyonline.com A broad absorption due to out-of-plane O-H wagging can also be observed around 900 cm⁻¹. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, NMR provides detailed information about the connectivity and arrangement of atoms within a molecule.
Table 1: Predicted NMR Data for this compound This table is illustrative and based on general principles and data from analogous compounds.
| Analysis Type | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic Protons (C-H) | 7.4 - 8.5 |
| Carboxylic Acid Protons (COOH) | >12.0 | |
| ¹³C NMR | Aromatic Carbons (C-C) | 125 - 145 |
| Carboxylic Acid Carbons (COOH) | 165 - 175 |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₅H₁₀O₆, which corresponds to a molecular weight of approximately 286.24 g/mol . bldpharm.comnih.gov
In a typical Electrospray Ionization Mass Spectrometry (ESI-MS) experiment, which is suitable for polar molecules like carboxylic acids, the compound would be ionized, often by deprotonation. nih.govnih.gov This would result in the detection of a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 285.04. The precise mass measurement provided by high-resolution mass spectrometry can unequivocally confirm the elemental formula. Further fragmentation analysis (MS/MS) could be employed to verify the structural components of the molecule. While direct MS data for the acid is not provided, data for its trimethyl ester derivative (C₁₈H₁₆O₆) shows a molecular ion peak at m/z 328, consistent with its calculated molecular weight. nih.gov
Table 2: Molecular Weight and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₆ nih.gov |
| Molecular Weight (Calculated) | 286.24 g/mol nih.gov |
| Expected ESI-MS Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z | ~285.04 |
Thermogravimetric Analysis (TGA) in Thermal Stability Assessment for Synthesis and Structural Contexts
Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. umw.edu.pl This technique is crucial for determining the thermal stability of a compound and is particularly important in the context of creating materials like MOFs, where the organic linker must withstand the temperatures used in synthesis and application. researchgate.netpsu.eduuchybridmaterials.com
A TGA of this compound would typically show a curve with distinct mass loss steps. An initial weight loss at lower temperatures (often below 200°C) usually corresponds to the release of adsorbed or crystalline solvent molecules, such as water. researchgate.netnetzsch.com The primary decomposition of the organic molecule itself occurs at a significantly higher temperature, which defines its thermal stability limit. For MOFs constructed from biphenyl-based linkers, the decomposition of the ligand often begins at temperatures above 300°C or even 400°C, indicating high thermal stability. researchgate.netresearchgate.net The rigidity of the biphenyl unit can contribute to a stronger and more stable framework. researchgate.netrsc.org The analysis of decomposition products can be achieved by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer. umw.edu.pl
Table 3: Illustrative TGA Decomposition Stages for a Biphenyl-Based Carboxylic Acid Linker This table represents a typical profile and is not specific to this compound.
| Temperature Range (°C) | Event | Typical Mass Loss (%) |
| 50 - 200 | Desolvation (e.g., removal of H₂O) | Variable, depends on hydration researchgate.net |
| >300 - 500 | Decomposition of the organic linker | Significant mass loss researchgate.netresearchgate.net |
| >500 | Formation of stable residue (e.g., metal oxide in MOFs) | Mass stabilizes |
Coordination Chemistry and Metal Organic Framework Mof Construction
Design Principles for Utilizing [1,1'-Biphenyl]-2,4,5-tricarboxylic acid as a Building Block
The rational design of MOFs using this compound is governed by several key factors that allow chemists to tailor the resulting structures. These include the coordination behavior of the carboxylate groups, the nature of the metal node, and the strategic use of additional ligands.
The versatility of this compound as a linker is largely due to the flexible nature of its biphenyl (B1667301) core and the multiple coordination modes of its carboxylate groups. The biphenyl unit can rotate along its C-C single bond, which enhances the structural flexibility of the resulting frameworks. acs.org This rotational freedom allows the ligand to adopt different dihedral angles, influencing the topology of the final structure. acs.org
Carboxylic acid ligands are a cornerstone of MOF chemistry because they readily form stable coordination bonds with metal ions and can adopt various coordination modes. beilstein-journals.orgrsc.org These modes for polycarboxylate linkers like the subject compound can range from monodentate (one oxygen atom binding to a metal), to bidentate (two oxygen atoms binding to the same metal in a chelating fashion), to bridging (one or both oxygen atoms binding to two or more different metal centers). The specific mode is influenced by factors such as the pH of the reaction medium, which determines the deprotonation state of the carboxylic acid groups. rsc.orgresearchgate.net For instance, in studies with the related biphenyl-2,4,4′-tricarboxylic acid, the degree of deprotonation was shown to be a critical factor in guiding the structural outcome. researchgate.net In a series of Zn(II) coordination polymers, the coordination modes of the 1,4-benzenedicarboxylate ligand included bis-bidentate, chelating/bidentate, and bis-monodentate, demonstrating how variations in binding can lead to different 3D frameworks. mdpi.com
Research using the isomeric biphenyl-2,4,4′-tricarboxylic acid (H₃btc) clearly illustrates this principle. When combined with various metal(II) chlorides under hydrothermal conditions, the resulting structures ranged from discrete 0D monomers to intricate 3D MOFs depending on the metal used. researchgate.net For example:
With Co(II) and Cd(II) , discrete monomeric complexes of the formula [M(H₂btc)₂(H₂biim)₂] were formed. researchgate.net
With Ni(II) , a different monomer, [Ni(Hbtc)(phen)₂(H₂O)]·2H₂O, was isolated. researchgate.net
With Pb(II) , a complex 3D framework with the formula {[Pb₃(μ₆-btc)₂(H₂O)]·H₂O}n was generated. researchgate.net
Similarly, studies on a functionalized biphenyl-dicarboxylate ligand with Zn(II), Cd(II), and Pb(II) yielded three different 3D networks, each featuring unique SBUs, such as the Zn₄O unit for the zinc-based MOF and Pb₆O₂ clusters for the lead-based MOF. rsc.org In contrast, using a series of lanthanide metals (Eu, Gd, Tb, Dy, Ho, Er) with biphenyl-3,4′,5-tricarboxylate resulted in a series of isostructural 3D frameworks, indicating that metals with similar properties can produce consistent architectures. researchgate.net This demonstrates that the metal ion is a key determinant of the SBU structure, dimensionality, and topology of the final product.
Table 1: Influence of Metal Ion on Structural Dimensionality with Biphenyl-2,4,4'-tricarboxylic acid (H₃btc) and Ancillary Ligands
| Metal Ion | Ancillary Ligand | Resulting Compound Formula | Dimensionality | Reference |
|---|---|---|---|---|
| Co(II) | 2,2′-biimidazole (H₂biim) | [Co(H₂btc)₂(H₂biim)₂] | 0D (Monomer) | researchgate.net |
| Cd(II) | 2,2′-biimidazole (H₂biim) | [Cd(H₂btc)₂(H₂biim)₂] | 0D (Monomer) | researchgate.net |
| Cd(II) | 1,10-phenanthroline (B135089) (phen) | [Cd₂(μ₄-btc)(μ₂-Cl)(phen)₂]n | 2D | researchgate.net |
| Ni(II) | Pyridine (B92270) (py) | [Ni₃(μ₄-btc)₂(μ₂-H₂O)₂(py)₄(H₂O)₂]n | 3D | researchgate.net |
| Co(II) | Pyridine (py) | {[Co₃.₅(μ₆-btc)₂(μ₃-OH)(py)₂(H₂O)₃]·H₂O}n | 3D | researchgate.net |
| Pb(II) | None | {[Pb₃(μ₆-btc)₂(H₂O)]·H₂O}n | 3D | researchgate.net |
The introduction of ancillary ligands, particularly neutral N-donor linkers, is a powerful strategy for controlling the self-assembly process and diversifying the resulting architectures. nih.govresearchgate.net These secondary ligands can modulate the coordination environment of the metal centers, bridge metal nodes in different ways, and act as pillars or templates, ultimately directing the formation of frameworks with desired dimensionality and topology. rsc.orgresearchgate.net
The effect is evident in the synthesis of coordination polymers from biphenyl-dicarboxylates, where the addition of ligands like 2,2′-bipyridine (2,2′-bipy), 4,4′-bipyridine (4,4′-bipy), or 1,10-phenanthroline (phen) leads to structures ranging from molecular dimers to 1D chains, 2D layers, and 3D frameworks. acs.org For example, reacting a manganese salt and a biphenyl-dicarboxylate with phenanthroline produced a 3D MOF, whereas using 4,4'-bipyridine (B149096) as the ancillary ligand with the same metal and primary linker resulted in a different 3D interpenetrated network. acs.org Similarly, using biphenyl-2,4,4′-tricarboxylic acid, the presence of N-donor ligands like 1,10-phenanthroline or 2,2′-biimidazole was crucial in forming 0D and 2D structures, while their absence or the use of simpler pyridine led to complex 3D MOFs. researchgate.net The use of different aromatic polycarboxylic acids as secondary ligands alongside a primary N-donor ligand has also been shown to generate a variety of 3D frameworks with distinct porous structures. rsc.org
Synthetic Methodologies for MOFs and Coordination Polymers Based on this compound
The synthesis of crystalline materials from this compound and its isomers primarily involves methods that facilitate the slow and controlled growth of crystals from solution or, increasingly, solvent-free techniques.
Solvothermal and hydrothermal synthesis are the most widely employed methods for producing MOFs and coordination polymers. researchgate.net These techniques involve heating the reactants (metal salt and organic linker) in a sealed vessel, typically a Teflon-lined autoclave, in the presence of a solvent (solvothermal) or water (hydrothermal). researchgate.netrsc.orgresearchgate.net The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the final product upon slow cooling. acs.org
A vast number of biphenyl-based MOFs have been successfully synthesized using these methods. researchgate.netrsc.orgnih.govacs.org Reaction conditions can be fine-tuned to target specific structures. Key parameters include:
Temperature: Typically ranges from 100 °C to 220 °C. acs.orgnih.govnih.gov
Solvent: N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water are common solvents, often used in mixtures. rsc.orgrsc.orgresearchgate.net The choice of solvent can itself induce the formation of different structural isomers. researchgate.net
pH/Modulators: The addition of acids (e.g., acetic acid) or bases (e.g., NaOH) can control the deprotonation of the linker and influence the final structure. nih.govacs.org
Reaction Time: Typically ranges from several hours to several days. acs.orgnih.govacs.org
Table 2: Selected Hydrothermal/Solvothermal Synthesis Conditions for Biphenyl-Carboxylate Based MOFs
| Primary Ligand | Metal Salt | Method | Temperature | Solvent | Reference |
|---|---|---|---|---|---|
| Biphenyl-3,4',5-tricarboxylate | Lanthanide Nitrates | Hydrothermal | Not specified | DMF/H₂O | researchgate.net |
| Biphenyl-2,4,4'-tricarboxylic acid | CoCl₂, NiCl₂, CdCl₂ | Hydrothermal | 160 °C | H₂O | researchgate.net |
| 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | CoCl₂, MnCl₂, ZnCl₂, CdCl₂ | Hydrothermal | 160 °C | H₂O | acs.org |
| Biphenyl-2,2'-dimethoxy-4,4'-dicarboxylate | Zn(II), Cd(II), Pb(II) salts | Solvothermal | Not specified | DMF, EtOH | rsc.org |
| 1,3,5-Benzenetricarboxylic acid (for comparison) | HfOCl₂·8H₂O | Hydrothermal | 100 °C | H₂O/Acetic Acid | nih.govacs.org |
| 1,3,5-Benzenetricarboxylic acid (for comparison) | HfCl₄ | Solvothermal | 100 °C | DMF/Formic Acid | acs.org |
While solvothermal methods are prevalent, alternative techniques that are more sustainable or yield higher quality crystals are of growing interest.
Mechanochemical synthesis involves the grinding or milling of solid reactants, often with a minimal amount of liquid (liquid-assisted grinding, LAG) or no solvent at all. rsc.orgmdpi.com This method is recognized as a green chemistry approach as it significantly reduces solvent waste, can often be performed at room temperature, and is typically much faster than solution-based methods. mdpi.comnih.gov The synthesis of various MOFs, including ZIFs and MOF-74 analogues, has been successfully achieved via mechanochemistry. beilstein-journals.orgnih.gov Notably, the expanded framework Mg₂(dobpdc), which is based on a biphenyl-dicarboxylate linker, was prepared under solvent-free mechanochemical conditions for the first time. nih.gov This demonstrates the applicability of this rapid and sustainable method for creating biphenyl-based frameworks.
Diffusion-based synthesis , or slow vapor diffusion, is a method designed to grow high-quality single crystals suitable for X-ray diffraction analysis. researchgate.net The technique typically involves placing a solution of one reactant (e.g., the metal salt) in a vial and layering a solution of the other reactant (e.g., the deprotonated ligand) on top. Alternatively, a volatile solvent containing one reactant can be allowed to slowly diffuse into a solution of the other. This slow mixing at the interface allows for the gradual formation of large, well-ordered crystals over days or weeks. While a general and powerful technique for crystal growth in coordination chemistry, specific examples detailing its use for this compound are not prominently featured in recent literature, though the flexible nature of such coordination polymers is known to facilitate molecular diffusion. researchgate.netacs.org
Based on a comprehensive review of the available scientific literature, there is a notable lack of specific research focusing on the coordination chemistry and metal-organic framework (MOF) construction using the particular ligand This compound .
The provided search results and extensive database queries returned detailed information for other, structurally distinct isomers of biphenyl-tricarboxylic acid, such as:
Biphenyl-2,4,4′-tricarboxylic acid rsc.org
Biphenyl-3,4′,5-tricarboxylic acid rsc.org
Biphenyl-3,2′,5′-tricarboxylic acid rsc.org
These related molecules have been successfully employed in the synthesis of diverse coordination polymers and MOFs, exhibiting a range of structural dimensionalities and network topologies. rsc.orgrsc.orgrsc.org However, in adherence to the principle of scientific accuracy, the structural and chemical properties of one isomer cannot be attributed to another. The specific placement of the carboxylate groups on the biphenyl core is a critical determinant of the resulting framework's geometry, connectivity, and properties.
Consequently, as no peer-reviewed data could be found detailing the use of this compound as a linker in MOF synthesis, it is not possible to generate the requested article covering the specific topics of Post-Synthetic Modification, Structural Diversity, Interpenetration, and Network Topology for this compound. The information required to populate the requested sections is not present in the current body of scientific literature accessible through the conducted searches.
Lack of Publicly Available Research on this compound in Specified Material Science Applications
Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located for Metal-Organic Frameworks (MOFs) constructed using the organic linker this compound for the applications outlined. The requested article, focusing on gas adsorption, separation, catalysis, and photocatalysis using MOFs derived from this particular compound, cannot be generated due to the absence of relevant studies in the public domain.
The investigation sought to find detailed research on the following topics:
Gas Adsorption and Separation: Studies detailing the use of [1,1'-Biphenyl]-2,4,5-tricarboxylate based MOFs for CO2 capture and selectivity, hydrogen storage capacity, or the separation of C1-C4 hydrocarbons.
Catalysis and Photocatalysis: Papers describing the application of these specific MOFs in heterogeneous catalysis (such as the Henry reaction or cyanosilylation) or their photocatalytic activity and reaction mechanisms.
While extensive research exists for MOFs constructed from similar, but structurally distinct, organic linkers—such as biphenyl-4,4'-dicarboxylic acid, other biphenyl-dicarboxylic acid isomers, and benzene-1,3,5-tricarboxylic acid—the scientific literature does not appear to contain studies specific to the this compound isomer for these advanced material science applications.
Research into related compounds shows that the geometry and functionalization of the organic linker are critical in determining the final properties of the MOF, including its pore structure, surface area, and active sites. Therefore, data from other biphenyl-based MOFs cannot be extrapolated to accurately describe the behavior of a hypothetical MOF based on the [1,1'-Biphenyl]-2,4,5-tricarboxylate linker.
Given the strict requirement to focus solely on "this compound," the absence of specific data precludes the creation of a scientifically accurate and verifiable article as per the provided outline.
Applications in Advanced Materials Science Non Biological, Non Clinical
Catalysis and Photocatalysis within Metal-Organic Frameworks
Catalyst Regeneration and Stability Studies
No information was found regarding the use of materials derived from [1,1'-Biphenyl]-2,4,5-tricarboxylic acid in catalytic applications, nor any studies on their regeneration or stability.
Sensing Applications and Chemical Detection
There is no available research on the use of this compound or its coordination polymers for the selective detection of analytes like nitro compounds or metal ions. Furthermore, no studies on its potential luminescent sensing mechanisms were identified.
Selective Detection of Analytes (e.g., nitro compounds, metal ions)
No data is available.
Luminescent Sensing Mechanisms and Enhancements
No data is available.
Electronic, Optical, and Magnetic Materials Research
While research exists on the luminescence and magnetic properties of coordination polymers derived from other biphenyl-tricarboxylic acid isomers, no such studies have been reported for this compound itself.
Luminescence Properties and Guest-Host Interactions
No data is available.
Magnetic Phenomena in Coordination Polymers
No data is available.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for [1,1'-Biphenyl]-2,4,5-tricarboxylic acid
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with high accuracy. nih.gov
Geometry Optimization and Electronic Structure Analysis
Electronic structure analysis would provide data on the distribution of electrons within the molecule, including:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's stability and electronic excitation properties.
Electrostatic Potential Maps: These maps would visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The carboxylic acid groups would be expected to be highly electron-withdrawing, creating distinct electronegative regions.
While no specific DFT geometry optimization data for this compound is available, studies on similar molecules like biphenyl-2,4,4′-tricarboxylic acid have been performed to understand their coordination behavior in MOFs. rsc.orgrsc.org
Spectroscopic Property Predictions (e.g., vibrational frequencies)
DFT calculations can predict various spectroscopic properties. Calculating the vibrational frequencies (infrared and Raman spectra) is a standard application. These theoretical spectra can be compared with experimental data to confirm the molecular structure and the successful synthesis of the compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. For this compound, characteristic frequencies for the C=O and O-H stretches of the carboxylic acid groups, as well as vibrations of the biphenyl (B1667301) backbone, would be predicted.
Molecular Dynamics Simulations of [1,1'-Biphenyl]-2,4,5-tricarboxylate Frameworks
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For MOFs constructed from [1,1'-Biphenyl]-2,4,5-tricarboxylate linkers, MD simulations could provide insights into:
Structural Stability: Simulating the framework at different temperatures and pressures can assess its thermal and mechanical stability. mdpi.com
Framework Flexibility: MD can model how the framework breathes or changes its structure, such as pore size and shape, in response to external stimuli like guest molecule adsorption. ugent.beresearchgate.net This is particularly relevant for biphenyl-based linkers where rotation between the phenyl rings allows for dynamic behavior.
Diffusion of Guest Molecules: The pathway and diffusion coefficient of gases or liquids within the MOF pores can be simulated, which is critical for applications in separation and storage. preprints.org
While MD simulations are widely used for MOFs like UiO-66 and ZIFs mdpi.compreprints.org, specific MD studies on frameworks derived from this compound are not prominent in the literature.
Monte Carlo Simulations for Gas Adsorption and Diffusion in MOFs
Grand Canonical Monte Carlo (GCMC) is a powerful simulation technique specifically used to study the adsorption of gases in porous materials like MOFs. chemrxiv.orgosti.gov By simulating a system at a constant volume, temperature, and chemical potential, GCMC can predict:
Adsorption Isotherms: These plots show the amount of gas adsorbed by the material at different pressures, which is a key metric for gas storage applications.
Adsorption Selectivity: For gas mixtures (e.g., CO₂/N₂), GCMC can predict which component the MOF will preferentially adsorb, which is vital for gas separation technologies. osti.gov
Heat of Adsorption: This thermodynamic quantity indicates the strength of the interaction between the gas molecules and the MOF framework.
Hybrid methods that combine GCMC with MD are increasingly used to account for the flexibility of the MOF during the adsorption process, providing a more realistic model. ugent.bechemrxiv.org Although this is a common technique for materials like IRMOF-10 and MIL-53(Al) researchgate.netchemrxiv.org, there is no specific published data applying these simulations to MOFs built from this compound.
Reaction Mechanism Elucidation using Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve:
Synthesis Pathway Analysis: Modeling the reaction coordinates for the synthesis of the molecule itself, for example, through a Suzuki coupling reaction, to understand the transition states and energy barriers involved.
MOF Formation Mechanism: Investigating the self-assembly process where the tricarboxylate linker coordinates with metal ions to form the MOF structure. This can help explain why certain topologies are formed over others.
General computational studies on reaction mechanisms are common nih.gov, but specific investigations into the synthesis or reaction pathways involving this compound are not detailed in the available research.
Structure-Property Relationship Investigations via Computational Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of molecules with a specific property or activity. nih.gov For a series of MOFs based on this compound and its derivatives, computational modeling could establish relationships between:
Linker Modification and Gas Uptake: How changing the functional groups on the biphenyl linker affects the gas adsorption capacity or selectivity.
Topological Features and Stability: Correlating the network topology of the MOF with its predicted mechanical or thermal stability.
These models are valuable for the rational design of new materials by predicting the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts. nih.govresearchgate.net However, the development of such models requires a large dataset, and no specific QSPR studies for [1,1'-Biphenyl]-2,4,5-tricarboxylate-based systems have been found.
Concluding Perspectives and Future Research Directions
Emerging Synthetic Strategies for Advanced Ligands
The synthesis of polyfunctional organic linkers like [1,1'-Biphenyl]-2,4,5-tricarboxylic acid is foundational to the development of new materials. Future research is trending away from classical multi-step procedures towards more efficient and versatile synthetic strategies.
Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful tool for the synthesis of biphenyl (B1667301) derivatives. researchgate.netrsc.org Research into green variants of this reaction, using water-soluble catalysts or aqueous solvent systems, is a key area of development. researchgate.netscirp.org For instance, the use of a water-soluble fullerene-supported PdCl2 nanocatalyst has demonstrated high yields for biphenyl carboxylic acids at room temperature. researchgate.net Adapting such green methodologies for the synthesis of this compound from appropriate brominated and boronic acid precursors could significantly improve the sustainability of its production.
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like halides or boronic acids), thus improving atom economy. mdpi.com Developing selective C-H carboxylation methods on a biphenyl scaffold would provide a more direct and efficient route to the target ligand and its derivatives.
Molecular Hybridization: Advanced ligands can be designed through a "molecular hybridization" strategy, where the core biphenyl tricarboxylic acid structure is combined with other functional moieties. nih.govmdpi.com This could involve incorporating additional coordinating groups (like pyridyl or triazolyl units) or functional groups that impart specific properties (e.g., fluorescence, chirality) into the final material.
Rational Design of MOFs with Tailored Functionalities
The true potential of this compound lies in its application as a building block for MOFs. The rational design of these frameworks allows for the precise control of their structure and function. nih.govnih.gov The asymmetric nature of this particular ligand is expected to produce intricate, non-centrosymmetric network topologies, which are often challenging to achieve.
While research on MOFs using this compound is still nascent, studies on its isomers, such as biphenyl-2,4,4′-tricarboxylic acid (H3btc), provide valuable insights into its coordinating behavior. researchgate.netrsc.org The structural diversity observed in MOFs synthesized from this isomer—ranging from discrete 0D monomers to complex 3D frameworks—is guided by factors like the choice of metal ion, the degree of ligand deprotonation, and the use of ancillary ligands. researchgate.netrsc.org This highlights the rich structural landscape that can be anticipated from this compound.
Future research will focus on leveraging the ligand's structure to create MOFs with:
Tailored Porosity: The specific angles and reach of the carboxylate groups can be used to engineer pore sizes and shapes for selective gas storage and separation. nih.govresearchgate.net
Functionalized Channels: The biphenyl backbone can be further functionalized (pre- or post-synthesis) to introduce active sites within the pores for applications in heterogeneous catalysis. acs.org
Dynamic Frameworks: The rotational freedom around the biphenyl C-C bond could be exploited to create flexible or "smart" MOFs that respond to external stimuli like light, heat, or the presence of specific guest molecules.
Table 1: Examples of Coordination Networks from a Biphenyl Tricarboxylic Acid Isomer (biphenyl-2,4,4′-tricarboxylic acid)
| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Structural Features | Reference |
|---|---|---|---|---|---|
| [Cd2(μ4-btc)(μ2-Cl)(phen)2]n | Cd(II) | 1,10-phenanthroline (B135089) (phen) | 2D | Coordination polymer with a hcb topological net. | rsc.org |
| [Ni3(μ4-btc)2(μ2-H2O)2(py)4(H2O)2]n | Ni(II) | Pyridine (B92270) (py) | 3D | Intricate metal-organic framework with a wei topological net. | rsc.org |
| {[Co3(μ4-btc)2(μ2-H2O)2(py)4(H2O)2]·(py)2}n | Co(II) | Pyridine (py) | 3D | Isostructural to the Ni(II) compound, forming a wei network. | rsc.org |
| {[Pb3(μ6-btc)2(H2O)]·H2O}n | Pb(II) | None | 3D | A topologically unique framework demonstrating the ligand's high connectivity potential. | rsc.org |
Integration of this compound in Multi-component Systems
A significant frontier in MOF research is the move towards multi-component or mixed-ligand systems. csic.es Instead of using a single type of organic linker, researchers combine two or more different ligands to build a single framework. This approach dramatically increases structural and functional complexity. csic.esrsc.org
Integrating this compound with other linkers offers several advantages:
Pillar-Layer Strategies: The tricarboxylic acid can be used to form 2D sheets, which are then pillared by a smaller, linear di-topic ligand (like a bipyridine) to create 3D frameworks with well-defined channel dimensions.
Functional Diversity: Combining the biphenyl ligand with another ligand bearing a different functionality (e.g., a basic amine site) can introduce multiple, and potentially cooperative, functions within the same material.
Studies on related systems have shown that combining polycarboxylate anions with N-donor ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine can lead to novel 3D porous frameworks with regular channels. rsc.org
Challenges and Opportunities in Scalable Synthesis and Industrial Applications
For any material to move from the laboratory to industry, its synthesis must be scalable, cost-effective, and reproducible. rsc.orgresearchgate.net This presents both challenges and opportunities for this compound and the MOFs derived from it.
Challenges:
Ligand Cost: The multi-step synthesis of complex organic ligands is often a major cost driver for MOFs. researchgate.net Simplifying the synthesis of this compound is crucial for its commercial viability.
Solvent Use: Many MOF syntheses rely on large volumes of organic solvents like N,N-dimethylformamide (DMF), which are costly and pose environmental concerns. researchgate.net
Process Control: Maintaining consistent crystal size, morphology, and purity during large-scale production can be difficult. researchgate.net
Opportunities:
High-Value Applications: The unique properties of MOFs derived from this ligand may justify higher production costs for specialized applications in sectors like pharmaceuticals, fine chemical separations, or advanced electronics. rsc.orgresearchgate.net
Greener Synthesis Routes: There is a significant opportunity to develop scalable hydrothermal (using water as a solvent) or mechanochemical (solvent-free) synthesis methods, which are more environmentally friendly and potentially cheaper. researchgate.netnih.gov
Continuous Manufacturing: Shifting from batch synthesis to continuous flow processes can improve consistency, reduce waste, and lower production costs, paving the way for industrial adoption. nih.gov
Environmental and Sustainability Considerations in Ligand and MOF Research
Modern chemical research is increasingly guided by the principles of green chemistry and sustainability. nih.govmdpi.com This perspective applies to the entire lifecycle of a material, from the synthesis of the ligand to the final disposal or recycling of the MOF. nih.govbirmingham.ac.uk
Green Ligand Synthesis: The development of catalytic, solvent-free, or aqueous-based synthetic routes for this compound is a primary goal. researchgate.netscirp.org Utilizing bio-based precursors, where possible, could further enhance the sustainability profile. rsc.org
Sustainable MOF Production: Research into "green" MOF synthesis focuses on reducing energy consumption and using benign solvents like water or ethanol. researchgate.netmdpi.com The direct conversion of metal oxides, instead of metal salts, into MOFs is another promising approach that minimizes waste. researchgate.net
Lifecycle and Degradability: A critical area of future research involves understanding the stability and degradation of these materials in various environments. nih.govbirmingham.ac.uk Designing MOFs that are stable under operational conditions but can be broken down into non-toxic components at the end of their life is a key objective of the "safe and sustainable by design" framework. birmingham.ac.uk This includes exploring the potential for recycling the metal and ligand components.
By focusing on these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a new generation of functional, scalable, and sustainable materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1,1'-Biphenyl]-2,4,5-tricarboxylic acid, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for biphenyl backbone formation, followed by selective carboxylation. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential to remove unreacted intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carboxyl group positions.
- Elemental analysis (CHNS) to validate stoichiometry.
- HPLC-MS to assess purity (>95% is typical for research-grade material).
Discrepancies between elemental analysis and NMR data may indicate residual solvents or byproducts, necessitating further purification .
Q. What solvents are optimal for dissolving this compound, and how does solubility impact its use in coordination chemistry?
- Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Solubility is critical for MOF synthesis, where solvent choice influences ligand coordination geometry and crystal growth. Pre-dissolution in DMF at elevated temperatures (80–100°C) is common .
Advanced Research Questions
Q. How can researchers design metal-organic frameworks (MOFs) using this compound as a ligand, and what factors dictate structural topology?
- Answer : The ligand’s three carboxylate groups enable diverse coordination modes (e.g., bridging or chelating). Key factors include:
- Metal ion choice (e.g., Zn²⁺, Cu²⁺) to dictate node geometry.
- Solvothermal conditions (temperature, pressure) to control crystallization.
- Linker flexibility to accommodate pore size variability.
Structural validation via PXRD and BET surface area analysis is essential .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Conflicting data (e.g., NMR vs. IR) may arise from tautomerism or polymorphism. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria.
- Single-crystal X-ray diffraction for definitive structural assignment.
- Computational modeling (DFT) to predict vibrational spectra and compare with experimental IR .
Q. What experimental design principles optimize catalytic applications of this compound derivatives?
- Answer : Factorial design can systematically vary parameters (e.g., pH, temperature, substrate ratio) to identify optimal conditions. For example:
- Response Surface Methodology (RSM) to model interactions between variables.
- High-throughput screening to rapidly test catalytic efficiency.
Statistical tools like ANOVA validate significance of results .
Q. How does the steric and electronic profile of this compound influence its reactivity in supramolecular assemblies?
- Answer : The ortho-substituted carboxyl groups introduce steric hindrance, favoring chelating coordination over bridging. Electronic effects (e.g., electron-withdrawing carboxylates) enhance Lewis acidity at metal centers, impacting catalytic activity in MOFs. Comparative studies with para-substituted analogs (e.g., [1,1'-Biphenyl]-4,4'-dicarboxylic acid) highlight positional effects .
Methodological Considerations
- Safety Protocols : Despite limited toxicity data, handle with nitrile gloves and under fume hoods due to potential respiratory irritation (H319/H335 hazards) .
- Data Reproducibility : Document solvent batch purity and humidity levels, as hygroscopic solvents can alter reaction kinetics .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

